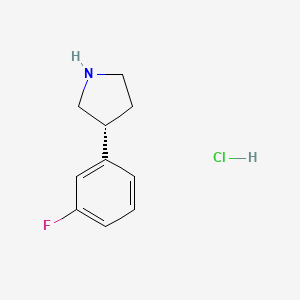![molecular formula C8H11NO2 B11788529 Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 It is a derivative of cyclopenta[c]pyrrole and is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms added to the cyclopenta[c]pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves the hydrogenation of cyclopenta[c]pyrrole derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure complete hydrogenation of the cyclopenta[c]pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common. The process is optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
科学研究应用
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
Cyclopenta[c]pyrrole-5-carboxylic acid: Lacks the hexahydro structure, making it less saturated.
Hexahydrocyclopenta[c]pyrrole-2-carboxylic acid: Differing in the position of the carboxylic acid group.
Octahydrocyclopenta[c]pyrrole-5-carboxylic acid: Contains additional hydrogen atoms, making it more saturated.
Uniqueness
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1,2,3,3a,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h1,6-7,9H,2-4H2,(H,10,11) |
InChI 键 |
DFCUYOUWBTUWMZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CNCC2C=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





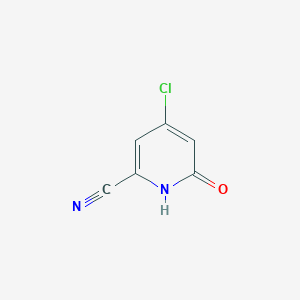
![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)
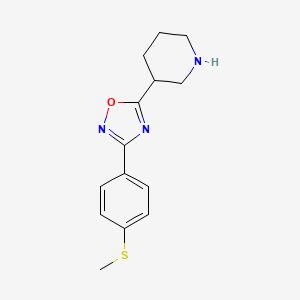
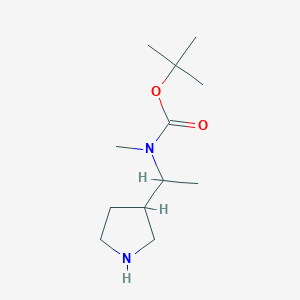


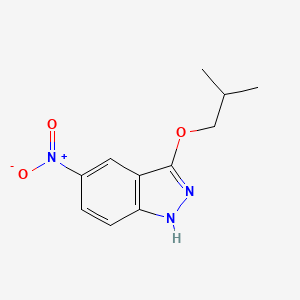
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
